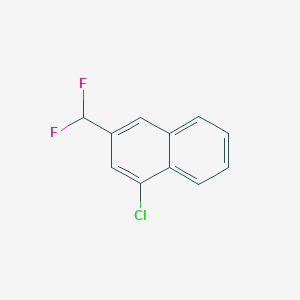![molecular formula C11H22N2O2 B11887088 1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an ethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminocyclobutyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(1-aminocyclobutyl)ethanol→tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminocyclobutyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild heating or catalytic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminocyclobutyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required. The compound can also interact with enzymes and other biological targets, potentially inhibiting their activity by forming stable carbamate adducts.
Comparison with Similar Compounds
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(aminocyclopropyl)ethyl)carbamate
Uniqueness:
- The presence of the aminocyclobutyl moiety distinguishes tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate from other similar compounds. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-aminocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-7-11(12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) |
InChI Key |
PUMOACJUQWIUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)



![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)

![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)

